Tenellin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Tenellin Biosynthesis via PKS-NRPS Pathway

Introduction to Tenellin and Its Biosynthetic Gene Cluster

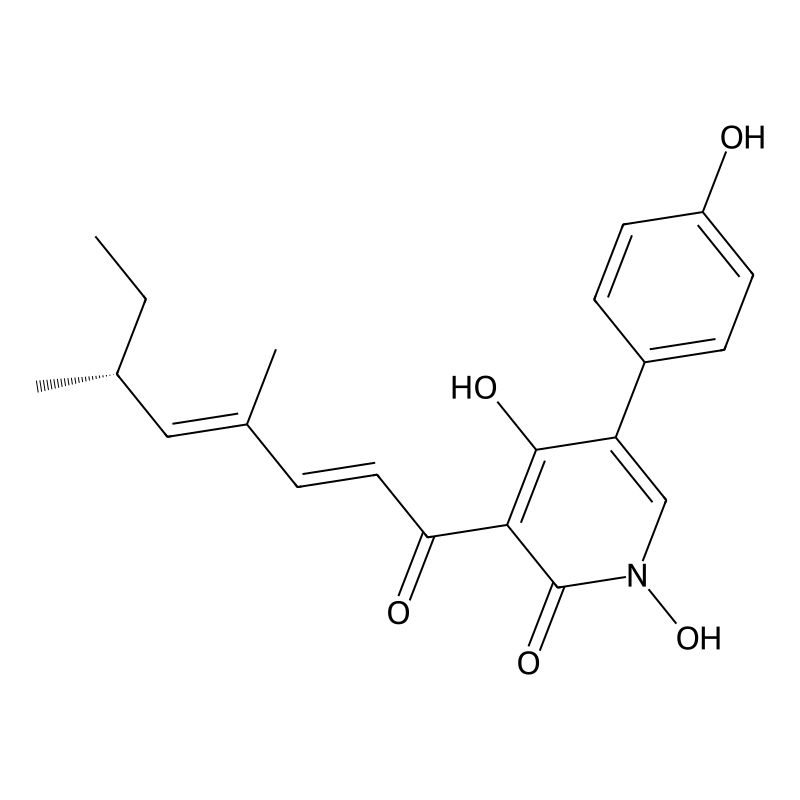

This compound is a bright yellow 2-pyridone secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana. This specialized metabolite belongs to a class of fungal polyketide-nonribosomal peptide hybrids characterized by a distinctive 2-pyridone core structure that confers both chromophoric and biological properties. Initial structural analysis suggested this compound was derived from phenylalanine and a polyketide moiety, but advanced biosynthetic studies have since revealed that tyrosine serves as the more direct amino acid precursor [1].

The this compound biosynthetic gene cluster (BGC) spans approximately 21.9 kilobases of genomic DNA in Beauveria bassiana and contains four core open reading frames (ORFs) designated tenS, tenC, tenA, and tenB [2] [3] [4]. This cluster represents a classic example of a highly reduced fungal polyketide synthase hybrid system that collaborates with trans-acting tailoring enzymes to assemble the complete this compound molecule. The organization of this gene cluster follows the typical fungal pattern where biosynthetic genes are contiguously arranged, facilitating coordinated regulation and functional cooperation between enzymatic components [3] [5].

Recent transcriptomic evidence indicates that the this compound biosynthetic pathway exhibits regulatory crosstalk with other secondary metabolite clusters in B. bassiana, suggesting interconnected metabolic networks that coordinate fungal specialized metabolism [6]. Despite this compound's insecticidal appearance, gene knockout studies have demonstrated that this metabolite is not essential for insect pathogenesis, indicating possible alternative biological roles or functional redundancy in the producer organism [2].

This compound Biosynthetic Gene Cluster Components

The this compound biosynthetic pathway is encoded by a compact gene cluster comprising four key genes that orchestrate the complete biosynthesis from primary metabolic precursors to the mature metabolite. The core synthetase component is TenS, a large multidomain enzyme that catalyzes both the polyketide and peptide portions of this compound assembly. This massive synthetase spans approximately 12.9 kilobases alone and represents one of the most complex enzymatic machines in the fungal biosynthetic arsenal [2] [3].

Trans-acting tailoring enzymes complete the pathway through oxidative modifications that transform the initial tetramic acid product into the final 2-pyridone structure. The following table details the specific functions and characteristics of each gene product in the this compound biosynthetic gene cluster:

Table: Components of the this compound Biosynthetic Gene Cluster

| Gene | Product Type | Function in Biosynthesis | Experimental Evidence |

|---|---|---|---|

| tenS | Hybrid PKS-NRPS (12.9 kb) | Assemblies polyketide chain, incorporates L-tyrosine, catalyzes Dieckmann cyclization to form tetramic acid | Gene knockout abolishes this compound production [2] [3] |

| tenC | Trans-acting enoyl reductase | Controls programming fidelity during polyketide chain assembly | Heterologous expression with tenS produces prethis compound-A [3] |

| tenA | Cytochrome P450 oxidase | Catalyzes oxidative ring expansion of tetramic acid to 2-pyridone | Heterologous expression with tenS+tenC produces prethis compound-B [4] |

| tenB | Cytochrome P450 monooxygenase | Mediates selective N-hydroxylation of 2-pyridone core | Co-expression of all four genes produces mature this compound [3] |

The coordinated expression of these four genes is sufficient to reconstruct the complete this compound biosynthetic pathway in heterologous hosts, confirming the functional assignment of each component [3] [4]. The cluster architecture exemplifies the efficient organization of fungal biosynthetic pathways, with closely linked genes encoding enzymes that function sequentially to transform simple building blocks into complex natural products.

This compound Biosynthesis Pathway: Step-by-Step Enzymatic Transformation

The biosynthesis of this compound follows a meticulously orchestrated sequence of enzymatic transformations that convert primary metabolic precursors into the complex 2-pyridone scaffold. This pathway exemplifies the biochemical sophistication of fungal hybrid PKS-NRPS systems and their ability to mediate multistep transformations with remarkable regio- and stereoselectivity. The complete pathway can be divided into four major stages: polyketide chain assembly, amino acid incorporation and cyclization, oxidative ring expansion, and final N-hydroxylation.

Polyketide Chain Assembly and Programming

The initial stage of this compound biosynthesis involves the construction of a highly reduced polyketide chain by the iterative action of the TenS PKS module:

- Starter unit selection: The PKS module of TenS selects and loads an acetyl-CoA starter unit onto the ketosynthase (KS) domain

- Chain extension: The polyketide chain undergoes three iterative elongations using malonyl-CoA extender units, with each cycle employing the full complement of PKS catalytic domains

- Programming control: The trans-acting enoyl reductase TenC controls programming fidelity during chain assembly, ensuring correct reduction states at each position [3]

- Methylation pattern: An integrated C-methyltransferase domain installs the C12 methyl group from methionine-derived S-adenosyl methionine [3]

The resulting polyketide intermediate remains covalently tethered to the acyl carrier protein (ACP) domain of TenS, poised for peptide coupling in the subsequent biosynthetic step.

Amino Acid Incorporation and Tetramic Acid Formation

The NRPS module of TenS then orchestrates the formation of the characteristic tetramic acid scaffold:

- Amino acid selection: The adenylation (A) domain of the NRPS module specifically activates and loads L-tyrosine onto the peptidyl carrier protein (PCP) domain [1] [5]

- Peptide bond formation: The condensation (C) domain catalyzes amide bond formation between the polyketide chain and the amino group of tyrosine

- Dieckmann cyclization: The terminal thioesterase-like Dieckmann cyclase domain catalyzes cyclization and release of the product as prethis compound-A, a tetramic acid intermediate [3] [4]

This tetramic acid represents the first isolable intermediate in the pathway and serves as the substrate for the subsequent oxidative transformations that create the characteristic 2-pyridone structure.

Oxidative Ring Expansion and Final Modification

The final stages of this compound biosynthesis involve dramatic structural reorganization through oxidative reactions:

- Ring expansion: TenA, a cytochrome P450 oxidase, catalyzes an unprecedented oxidative ring expansion of the tetramic acid scaffold to form the 2-pyridone core of prethis compound-B [4]

- N-hydroxylation: TenB, an unusual cytochrome P450 monooxygenase, mediates selective N-hydroxylation of the 2-pyridone to yield mature this compound [4]

The following diagram illustrates the complete this compound biosynthetic pathway with its key intermediates and enzymatic transformations:

Figure 1: Complete this compound biosynthetic pathway showing key intermediates and enzymatic transformations

This complete biosynthetic pathway transforms simple building blocks into the complex this compound structure through a series of coordinated enzymatic reactions that exemplify the efficiency and sophistication of fungal secondary metabolism.

Experimental Methods for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway has employed a multidisciplinary experimental approach combining molecular genetics, biochemistry, and analytical chemistry. These methodologies have not only revealed the sequence of biosynthetic steps but also provided insights into the programming logic of iterative PKS-NRPS systems. The following table summarizes key experimental approaches and their specific applications in this compound pathway characterization:

Table: Experimental Methods for this compound Pathway Elucidation

| Method Category | Specific Techniques | Application in this compound Studies | Key Findings |

|---|---|---|---|

| Genetic Manipulation | Gene knockout (BaR cassette), Antisense RNA silencing, Directed mutagenesis | Identification of cluster genes, determination of gene functions | Confirmed tenS as essential for scaffold biosynthesis; tenA/tenB for oxidative steps [2] [4] |

| Heterologous Expression | Expression in Aspergillus oryzae, Pathway reconstruction, Domain swapping | Functional characterization of individual genes, production of intermediates | Co-expression of tenS+tenC produced prethis compound-A; adding tenA gave prethis compound-B [3] [4] |

| Analytical Chemistry | LC-MS, NMR (1H, 13C, COSY, HMBC), HRMS | Structure elucidation of intermediates, tracking isotope incorporation | Identified prethis compound-A and -B structures; confirmed this compound formation [3] [4] |

| Comparative Genomics | Gene cluster comparison, Sequence alignment, Phylogenetic analysis | Understanding programming differences in related clusters | Revealed 90% identity between this compound and desmethylbassianin clusters [3] |

Heterologous Pathway Reconstruction

Heterologous expression in Aspergillus oryzae has been particularly instrumental in deciphering the this compound biosynthetic pathway. This approach involves introducing this compound biosynthetic genes into the model fungus A. oryzae, which serves as a clean metabolic background free of interfering secondary metabolites. The stepwise reconstruction of the pathway has provided definitive evidence for the function of each gene product:

- Minimal PKS-NRPS system: Co-expression of tenS with its cognate trans-ER tenC produces prethis compound-A, the tetramic acid intermediate, confirming these two genes are sufficient for assembly of the core scaffold [3]

- Ring expansion: Addition of tenA to the tenS+tenC system results in production of prethis compound-B, demonstrating TenA's role in the oxidative ring expansion from tetramic acid to 2-pyridone [4]

- Complete pathway: Expression of all four genes (tenS, tenC, tenA, tenB) leads to production of mature This compound, confirming the entire biosynthetic sequence [3]

This systematic approach has allowed researchers to trap and characterize biosynthetic intermediates that would be difficult to isolate from the native producer, providing crucial insights into the pathway sequence and mechanism.

Gene Knockout and Complementation Studies

Targeted gene disruption has been employed to validate the functional assignments of this compound cluster genes in the native Beauveria bassiana host. The development of a BaR cassette for gene knockouts in B. bassiana represented a significant methodological advancement for this organism [2]. Knockout experiments have confirmed that:

- ΔtenS strains completely abolish this compound production, confirming TenS as the essential scaffold synthase [2]

- ΔtenA strains accumulate prethis compound-A but cannot produce this compound, verifying TenA's role in ring expansion [4]

- ΔtenB strains produce prethis compound-B but not the final N-hydroxylated this compound, demonstrating TenB's specific function in N-hydroxylation [4]

These genetic studies have been complemented by antisense RNA silencing approaches that provide additional confirmation of gene functions without permanent genetic modification [4].

PKS-NRPS Domain Organization and Programming

The this compound synthetase TenS represents a remarkable example of fungal megasynthase engineering, integrating multiple catalytic activities into a single polypeptide that orchestrates the sequential assembly of the this compound backbone. Understanding the domain architecture and programming logic of this enzymatic machine provides insights into the structural basis for iterative polyketide biosynthesis and its coupling to peptide assembly.

TenS Domain Organization and Functions

TenS follows the canonical organization of fungal iterative PKS-NRPS hybrids while exhibiting specific adaptations for this compound biosynthesis. The protein can be divided into two major sections: the PKS module responsible for polyketide assembly and the NRPS module that incorporates tyrosine and catalyzes cyclization:

- PKS module (N-terminal): Contains all domains required for iterative polyketide biosynthesis including ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (CMeT), enoyl reductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains [3] [5]

- NRPS module (C-terminal): Comprises condensation (C), adenylation (A), peptidyl carrier protein (PCP), and thioesterase-like Dieckmann cyclase (DKC) domains [3]

- Programming control: The intrinsic PKS programming determines polyketide chain length and reduction pattern, with the trans-acting enoyl reductase TenC ensuring programming fidelity [3]

The domain organization of TenS exemplifies the modular yet integrated architecture of fungal PKS-NRPS hybrids, where a single iterative PKS works in concert with a single-module NRPS to create complex hybrid natural products.

Programming Specificity and Comparative Analysis

The programming specificity of TenS has been illuminated through comparative studies with related PKS-NRPS systems from other Beauveria species. Notably, the desmethylbassianin (DMB) synthetase DmbS from B. bassiana 992.05 shares approximately 90% sequence identity with TenS yet produces a structurally distinct product with altered polyketide chain length and methylation pattern [3]. Domain swapping and heterologous expression experiments have revealed key insights into programming determinants:

- PKS module controls programming: Hybrid synthetases containing the TenS PKS module coupled to the DmbS NRPS module produce this compound-like compounds, indicating that polyketide chain length and methylation are primarily determined by the PKS module [3]

- Trans-ER fidelity control: The trans-acting enoyl reductases (TenC and DmbC) can cross-complement between pathways but ensure the fidelity of the inherent PKS programming [3]

- NRPS specificity: The NRPS adenylation domain of TenS exhibits strict specificity for L-tyrosine, with no evidence of gatekeeper function in controlling polyketide chain length [3] [1]

These findings have important implications for combinatorial biosynthesis approaches aimed at generating novel this compound analogues through domain swapping and engineering of the PKS-NRPS system.

Regulatory Interplay and Cross-Pathway Communication

Recent transcriptomic studies have revealed that the this compound biosynthetic pathway does not operate in isolation but participates in a complex regulatory network within Beauveria bassiana. The pks15 gene cluster, which plays critical roles in insect virulence and cell wall formation, exhibits significant cross-pathway communication with the this compound biosynthetic cluster and other secondary metabolite pathways [6].

Transcriptomic analysis comparing wild-type and Δpks15 strains of B. bassiana during insect infection has demonstrated that deletion of pks15 results in significant downregulation of 36 out of 45 secondary metabolite biosynthetic clusters in the fungus, including the this compound pathway [6]. This suggests an unexpected hierarchical regulatory relationship where the pks15 cluster influences the expression of diverse secondary metabolic pathways, potentially through:

- Global regulatory mechanisms that coordinate the expression of multiple biosynthetic gene clusters

- Metabolic crosstalk where intermediates or products of one pathway regulate others

- Shared transcriptional regulators that control multiple secondary metabolite clusters

- Resource allocation signaling that prioritizes certain metabolic pathways during host infection

This regulatory interplay highlights the integrated nature of specialized metabolism in fungi and suggests that engineering of secondary metabolite production may require consideration of these cross-pathway influences rather than focusing exclusively on individual biosynthetic clusters.

Applications in Synthetic Biology and Metabolic Engineering

The elucidation of the this compound biosynthetic pathway has enabled the development of synthetic biology platforms for engineering novel 2-pyridone analogues with potential improved bioactivities or altered properties. The modular architecture of the PKS-NRPS system and the stepwise nature of the biosynthesis make this compound pathway an attractive target for metabolic engineering approaches:

- Combinatorial biosynthesis: Domain swapping between this compound and related pathways (e.g., desmethylbassianin) has successfully generated new-to-nature 2-pyridones with altered polyketide chain lengths and methylation patterns [7] [3]

- Heterologous production: Reconstruction of the pathway in Aspergillus oryzae provides a clean background for high-yield production of this compound and biosynthetic intermediates [3] [4]

- Pathway optimization: Manipulation of tailoring enzymes, particularly the cytochrome P450s TenA and TenB, could generate analogues with modified oxidation patterns [4]

- Precursor-directed biosynthesis: Feeding analogue of tyrosine or early polyketide precursors may shunt the pathway toward novel compounds [1]

These engineering approaches demonstrate how fundamental understanding of natural product biosynthesis can be leveraged to create structural diversity beyond what is available from native producers, expanding the chemical space for drug discovery and functional studies.

Conclusion and Future Perspectives

The this compound PKS-NRPS pathway represents a paradigm for understanding the biosynthesis of fungal hybrid natural products. The complete elucidation of its biosynthetic logic, from initial precursor selection to final oxidative tailoring, provides a roadmap for deciphering similar pathways in other fungal systems. The experimental approaches established for this compound—including heterologous pathway reconstruction, domain swapping, and genetic manipulation—have become standard methodologies for fungal natural product research.

Future research directions will likely focus on exploiting the biosynthetic machinery for pharmaceutical and agricultural applications, including:

- Advanced engineering of the TenS megasynthase to produce tailored analogues with modified bioactivities

- Comprehensive understanding of the structural basis for PKS programming to enable predictive engineering of polyketide chain length and reduction states

- Harnessing regulatory cross-talk to optimize the production of this compound and other valuable metabolites in B. bassiana

- Integrating biosynthetic and chemical approaches to generate semi-synthetic this compound derivatives with enhanced properties

References

- 1. of the fungal metabolite Biosynthesis - Durham e-Theses this compound [etheses.dur.ac.uk]

- 2. of the 2-pyridone Biosynthesis in the insect pathogenic... This compound [pubmed.ncbi.nlm.nih.gov]

- 3. The programming role of trans-acting enoyl reductases during the... [pubs.rsc.org]

- 4. (PDF) Late Stage Oxidations during the Biosynthesis of the... [academia.edu]

- 5. BGC0001049 [mibig.secondarymetabolites.org]

- 6. Transcriptomic insights into the interplay between polyketide... [pubmed.ncbi.nlm.nih.gov]

- 7. Synthetic biology routes to new and extinct natural products - RSC... [pubs.rsc.org]

pretenellin C discovery and characterization

Discovery and Structural Characterization

Pretenellin C was isolated alongside other this compound derivatives from the entomopathogenic fungus Beauveria neobassiana (BCC 31604). The structure of this new congener was determined using spectroscopic techniques including 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [1].

The table below summarizes the key characterization data for the isolated compounds from the study:

| Compound Name | Type | Key Biological Activities |

|---|---|---|

| Prethis compound C (1) | New Congener | Not specified in available text |

| Protothis compound D (2) | Known Derivative | Most prominent antibiofilm activity |

| This compound (4) | Known Derivative | Potent cytotoxic activity |

Experimental Workflow: From Fungus to Bioassay

The following diagram illustrates the overall experimental workflow from cultivation to activity testing, as described in the study [1].

Detailed Methodologies for Key Experiments

Here is a detailed breakdown of the core experimental procedures based on the information available from the search results [1].

Fungal Cultivation and Extraction

- Fungal Material: The strain Beauveria neobassiana BCC 31604 was used, isolated from an adult beetle in Chiang Rai Province, Thailand.

- Cultivation: The fungus was first grown on Potato Dextrose Agar (PDA) for 7 days. Mycelial plugs were then transferred to Potato Dextrose Broth (PDB) and incubated at 23°C with shaking at 140 rpm.

- Harvesting: The culture was harvested three days after glucose depletion was confirmed using test strips.

- Extraction: The mycelia and culture supernatant were separated and extracted separately. The supernatant underwent liquid-liquid extraction with ethyl acetate. The mycelia were extracted with acetone using ultrasonication, and the resulting extract was subsequently partitioned with ethyl acetate.

Compound Isolation and Identification

- Purification: The combined extracts were purified using preparative HPLC. A C18 column was used with a mobile phase of water and acetonitrile, both modified with 0.1% formic acid, in a gradient elution.

- Structural Elucidation:

- NMR Spectroscopy: 1D and 2D NMR spectra (¹H NMR at 700/500 MHz and ¹³C NMR at 175/125 MHz) were acquired in deuterated solvents (DMSO-d6 or acetone-d6) to determine the molecular structure.

- Mass Spectrometry: High-Resolution ESI-TOF-MS was used to confirm the exact mass and molecular formula.

Bioactivity Testing

The isolated compounds were evaluated for:

- Antimicrobial Activity: Against a panel of microorganisms.

- Cytotoxic Activity: Against a set of mammalian cell lines.

- Antibiofilm Activity: Ability to inhibit biofilm formation by Staphylococcus aureus.

Suggestions for Further Information

The current search results provide a high-level overview. For a complete technical guide, I suggest these steps:

- Access the Full Paper: The journal article in Journal of Fungi (DOI: 10.3390/jof10010069) will contain exhaustive experimental details, including full NMR data, complete HPLC gradients, and precise bioassay results.

- Consult Methodological Guides: For comprehensive protocols on techniques like HPLC and NMR, specialized laboratory manuals and method databases will be more detailed than a primary research article.

References

Tenellin as an Iron Chelator in Beauveria bassiana: Mechanisms, Biosynthesis, and Research Applications

Introduction to Beauveria bassiana and Iron Homeostasis

Beauveria bassiana is a filamentous entomomopathogenic fungus that occurs naturally in soils worldwide and functions as a parasite to various arthropod species, causing white muscardine disease. This fungus has gained significant scientific and commercial interest as a biological insecticide for controlling numerous agricultural pests, including termites, thrips, whiteflies, aphids, and various beetles. Its potential application against malaria-transmitting mosquitoes is also under investigation [1]. The taxonomic classification of B. bassiana places it within the division Ascomycota, class Sordariomycetes, order Hypocreales, and family Cordycipitaceae. The species was first isolated from silkworm cadavers by Agostino Bassi in the 19th century, who established it as the cause of muscardine disease in silkworms [1] [2].

- Iron Homeostasis: Like all living organisms, B. bassiana requires iron as an essential element for fundamental cellular processes including electron transport, oxygen transport, and various enzymatic reactions. However, iron overload generates toxic reactive oxygen species (ROS) through Fenton chemistry, necessitating precise iron regulation [3]. Fungi maintain iron homeostasis through sophisticated systems involving siderophores—small iron-chelating compounds that mediate iron acquisition, storage, and distribution [4].

- Siderophore Systems: B. bassiana produces both extracellular siderophores for iron acquisition from the environment and intracellular siderophores for iron storage and distribution within fungal cells. Ferricrocin serves as the primary intracellular siderophore in many fungal species including B. bassiana, responsible for iron storage and distribution within hyphae and conidia [4]. The fungus employs nonribosomal peptide synthetases (NRPSs) for siderophore biosynthesis, with the ferS gene encoding a multimodular NRPS responsible for ferricrocin synthesis [4].

Tenellin as an Iron Chelator: Chemical Properties and Mechanism

This compound is a yellow fungal metabolite belonging to the rare 4-hydroxypyridone class characterized by a dienone side chain [5]. This secondary metabolite is produced by Beauveria bassiana and other Beauveria species, initially identified as a toxin contributing to the fungus pathogenicity against insect hosts. Recent research has revealed its significant role in iron homeostasis, particularly under conditions of siderophore disruption [3] [5].

The iron-chelating capability of this compound represents a crucial biochemical function that emerges under specific physiological conditions:

- Chemical Structure: this compound's molecular formula is C₂₁H₂₃NO₅ with a molecular weight of 369.4 g/mol [5]. Its structure contains a 2-pyridone core that enables coordination with metal ions.

- Iron Binding: Mass spectrometry analyses have demonstrated that this compound forms a 3:1 complex with iron (three this compound molecules coordinating one iron atom) when the primary intracellular siderophore ferricrocin is absent [3]. This stoichiometry is characteristic of many microbial iron chelators.

- Compensatory Function: In wild-type B. bassiana under iron-replete conditions, this compound production is minimal or undetectable. However, in ferricrocin-deficient mutants, this compound production increases dramatically, accumulating as iron-tenellin complex in mycelia at concentrations of 247-289 mg·g⁻¹ cell dry weight [3].

Table 1: Quantitative Production of this compound and Related Metabolites in B. bassiana Strains

| Strain/Metabolite | Production Level | Iron Content | Conditions | |------------------------||------------------|----------------| | Wild Type B. bassiana | | | | Ferricrocin | Present | Iron-bound | Iron-replete | | this compound | Not detected | - | Iron-replete | | ΔferS Mutants | | | | Ferricrocin | Abolished | - | Iron-replete | | this compound | 247-289 mg·g⁻¹ CDW | Iron-bound (3:1 complex) | Iron-replete | | Iron-tenellin complex | Significant accumulation | Iron-saturated | Iron-replete |

The primary physiological role of this compound as an iron chelator appears to be protection against iron-generated reactive oxygen species toxicity. By sequestering excess intracellular iron, this compound prevents the formation of highly reactive hydroxyl radicals through the Fenton reaction, thereby mitigating oxidative damage to cellular components including lipids, proteins, and nucleic acids [3]. This protective function becomes particularly critical in ferricrocin-deficient strains that would otherwise suffer from iron-mediated oxidative stress.

Evidence for this compound's Iron Chelation Role in Ferricrocin-Deficient Mutants

The iron-chelating function of this compound was discovered through comparative studies of ferricrocin-deficient mutants of B. bassiana. When researchers disrupted the ferS gene encoding ferricrocin synthetase, they observed unexpected metabolic adaptations that revealed this compound's compensatory role in iron homeostasis [4] [3].

Metabolic Reprogramming in ΔferS Mutants

- Ferricrocin Abolishment: ΔferS mutants created through targeted gene disruption with the bar cassette were verified by Southern and PCR analyses. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) analyses of crude extracts confirmed that ferricrocin biosynthesis was completely abolished in these mutants [4].

- This compound Upregulation: In wild-type B. bassiana, this compound and iron-tenellin complexes are not detected under iron-replete conditions. However, ΔferS mutants showed significant accumulation of both this compound and iron-tenellin complex in their mycelia, reaching 247-289 mg·g⁻¹ of cell dry weight [3]. This represents a dramatic metabolic shift in response to the loss of primary iron storage capacity.

- Phenotypic Consequences: Surprisingly, the metabolic adaptation in ΔferS mutants resulted in enhanced biological performance despite the disruption of primary iron storage. The mutants exhibited accelerated insect virulence against Spodoptera exigua larvae (LT₅₀ of 59 hours compared to 66 hours for wild type), improved germination under iron depletion, increased radial growth, and enriched mitochondrial activity under both iron excess and depletion conditions [4].

Transcriptomic Insights into the Compensatory Mechanism

Comparative transcriptome analysis between wild-type and ΔferS strains provided molecular insights into the adaptive response:

- Antioxidant System Activation: ΔferS mutants showed upregulated expression of genes involved in oxidative stress response, suggesting the fungus perceives the iron homeostasis disruption as an oxidative challenge [4].

- Metabolic Pathway Modulation: The mutants exhibited increased expression of genes associated with ergosterol biosynthesis and the TCA cycle, indicating broader metabolic reprogramming to handle iron misregulation [4].

- Cytochrome P450 Induction: Eight cytochrome P450 genes showed increased expression in ΔferS mutants, potentially related to both this compound biosynthesis and stress response [4].

Table 2: Phenotypic and Molecular Changes in Ferricrocin-Deficient B. bassiana Mutants

| Parameter | Wild Type | ΔferS Mutants | Biological Significance |

|---|---|---|---|

| Ferricrocin Production | Present | Abolished | Loss of primary iron storage |

| This compound Production | Not detected | 247-289 mg·g⁻¹ CDW | Compensatory iron chelation |

| Insect Virulence (LT₅₀) | 66 hours | 59 hours | Enhanced pathogenicity |

| Germination Rate | Baseline | Increased under iron depletion | Improved stress adaptation |

| Mitochondrial Activity | Baseline | Enriched | Enhanced energy metabolism |

| Antioxidant Gene Expression | Baseline | Upregulated | Oxidative stress response |

The relationship between ferricrocin deficiency and this compound induction can be visualized as a metabolic adaptation pathway:

Figure 1: Metabolic adaptation pathway in ferricrocin-deficient B. bassiana mutants showing how this compound induction compensates for iron storage disruption

Biosynthetic Pathway of this compound

The biosynthesis of this compound in B. bassiana follows a specialized secondary metabolic pathway that involves a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid system. This pathway has been elucidated through gene knockout, antisense RNA, and gene coexpression studies that identified the key enzymes and intermediates [6].

Gene Cluster and Key Enzymes

The this compound biosynthetic gene cluster contains several open reading frames (ORFs) with specific functions:

- ORF4 (tenS): Encodes a hybrid PKS-NRPS that synthesizes the initial tetramic acid scaffold (prethis compound-A) by combining polyketide and amino acid substrates [6].

- ORF3: Encodes a trans-acting enoyl reductase that works with the PKS-NRPS in synthesizing prethis compound-A [6].

- ORF1: Encodes a cytochrome P450 oxidase that catalyzes an unprecedented oxidative ring expansion of prethis compound-A to form the 2-pyridone core structure characteristic of this compound [6].

- ORF2: Encodes an unusual cytochrome P450 monooxygenase required for the selective N-hydroxylation of the 2-pyridone intermediate, completing this compound biosynthesis [6].

Biosynthetic Steps

The this compound biosynthesis proceeds through defined biochemical transformations:

- Core Scaffold Assembly: The PKS-NRPS hybrid enzyme (ORF4/TenS) assembles the linear polyketide chain and incorporates an amino acid substrate, followed by cyclization to form prethis compound-A, an acyltetramic acid intermediate [6].

- Oxidative Ring Expansion: The cytochrome P450 oxidase (ORF1) catalyzes an unprecedented ring expansion of the tetramic acid core to form the 2-pyridone structure. This transformation represents a novel biochemical reaction in fungal secondary metabolism [6].

- N-Hydroxylation: The second cytochrome P450 monooxygenase (ORF2) performs selective N-hydroxylation of the 2-pyridone intermediate to produce mature this compound [6].

- Regulation: this compound biosynthesis is tightly regulated under normal conditions but can be dramatically induced in specific contexts such as ferricrocin deficiency or during fungal-fungal competition with Metarhizium robertsii [7].

The complete biosynthetic pathway with key intermediates and enzymes can be visualized as:

Figure 2: this compound biosynthetic pathway in B. bassiana showing key enzymes and intermediates

Biological Implications and Potential Applications

The iron-chelating properties of this compound have significant implications for B. bassiana physiology, ecology, and potential applications in biotechnology and medicine.

Physiological and Ecological Roles

- Stress Response System: The this compound iron-chelating system represents a backup mechanism for iron homeostasis that becomes operational when the primary siderophore system is compromised or overwhelmed. This backup system enhances fungal resilience to fluctuating iron availability in diverse environments [3].

- Fungal Competition: this compound production can be induced when B. bassiana is cocultured with competing fungi such as Metarhizium robertsii, suggesting a role in ecological competition [7]. By chelating iron, this compound may limit this essential nutrient for competitors while protecting the producer from iron-mediated oxidative damage.

- Insect Pathogenesis: While this compound's iron-chelating function primarily serves fungal metabolism, it may indirectly influence insect virulence by maintaining fungal viability under oxidative stress conditions encountered during host infection [4] [2]. The enhanced virulence observed in ΔferS mutants despite ferricrocin deficiency highlights the effectiveness of this compensatory system.

Potential Applications

- Agricultural Biotechnology: Understanding this compound's iron-chelating properties could inform the development of improved biocontrol strains of B. bassiana with enhanced environmental persistence and efficacy [8]. Strains with optimized iron homeostasis may better withstand oxidative stresses in agricultural settings.

- Pharmaceutical Exploration: The iron-chelating capacity of this compound warrants investigation for potential therapeutic applications, particularly given that other fungal iron chelators have inspired drug development for iron overload disorders [3]. The 3:1 iron coordination chemistry and specificity merit further biochemical characterization.

- Stress Tolerance Engineering: The transcriptional regulation linking this compound induction to iron dysregulation could provide genetic elements for engineering stress-tolerant fungal strains for industrial applications where iron-mediated oxidative stress limits productivity [4].

Experimental Approaches and Methodologies

Research on this compound's iron-chelating properties employs specialized techniques from molecular biology, analytical chemistry, and genetics. Below are key methodological approaches used in this field.

Genetic Manipulation Protocols

Gene Disruption in B. bassiana:

- Vector Construction: For ferS disruption, a 1-kb bar cassette (conferring glufosinate resistance) is flanked by 5' and 3' homologous regions of the ferS gene (approximately 4.4 kb total) in a suitable plasmid [4].

- Fungal Transformation: Protoplast-mediated transformation of B. bassiana BCC 2660 with the disruption construct, followed by selection on glufosinate-containing media [4].

- Mutant Verification: Southern blot analysis and PCR amplification of the 5' and 3' border regions confirm targeted integration events. Two confirmed ΔferS mutants out of 28 transformants was reported [4].

Gene Silencing Approaches:

- RNA silencing has been applied to sidC1 (a monomodular NRPS gene) but revealed potential off-target effects on ferricrocin production due to sequence similarity with ferS [4].

Analytical Chemistry Methods

Metabolite Extraction and Analysis:

- Extraction Protocol: Mycelia are scraped from culture media, macerated in liquid nitrogen, and extracted with 6:2:2 methanol:chloroform:water ice-cold extraction solution. Samples are vortexed, ultrasonicated at 20 Hz·s⁻¹ for 15 minutes, then centrifuged at 14,000 rpm for 10 minutes at 4°C [9].

- HPLC Analysis: Filtered supernatants are analyzed by HPLC to detect desferricrocin, ferricrocin, and this compound. Absence of ferricrocin peaks and appearance of this compound peaks confirm successful gene disruption and metabolic reprogramming [4].

- Mass Spectrometry: LC-MS/MS and GC-MS identify this compound and its iron complex. For GC-MS, derivatization uses 30 μL of 15 mg·mL⁻¹ methoxyamine/pyridine for 16 hours at room temperature, followed by silylation with MSTFA + 1% TMCS for 1 hour [9].

Iron Chelation Assessment:

- Complex Stoichiometry: Mass analysis demonstrates 3:1 this compound:iron coordination [3].

- Quantification: Iron-tenellin complex accumulation measured as 247-289 mg·g⁻¹ cell dry weight in ΔferS mutants under iron-replete conditions [3].

Phenotypic Characterization Assays

Insect Bioassays:

- Infection Model: Spodoptera exigua larvae are infected with wild-type and mutant B. bassiana strains [4].

- Virulence Assessment: LT₅₀ values calculated from mortality time courses (59 hours for ΔferS vs. 66 hours for wild type) [4].

Growth and Developmental Assays:

- Germination Rates: Assessed under iron depletion conditions [4].

- Radial Growth: Measured on iron-defined media [4].

- Conidiation: Quantified to assess developmental impacts [4].

Mitochondrial and Metabolic Assessments:

- Mitotracker Staining: Evaluates mitochondrial activity under iron excess and depletion [4].

- Transcriptome Analysis: RNA sequencing compares gene expression between wild-type and ΔferS strains, focusing on cytochrome P450 genes, iron homeostasis, ferroptosis, oxidative stress response, ergosterol biosynthesis, and TCA cycle pathways [4].

The integration of these methodologies provides a comprehensive approach to studying this compound's iron-chelating properties and their biological significance:

Figure 3: Integrated experimental workflow for studying this compound's iron-chelating properties in B. bassiana

Conclusion

This compound represents a metabolically inducible iron chelator in B. bassiana that serves as a compensatory mechanism for maintaining iron homeostasis when the primary siderophore system is disrupted. The discovery of this function highlights the metabolic flexibility of fungal systems and their ability to employ multiple strategies for essential physiological processes. Key advances in understanding this compound include:

- The biochemical demonstration of its 3:1 stoichiometry with iron [3]

- The genetic evidence for its induction in ferricrocin-deficient mutants [4]

- The characterization of its biosynthetic pathway involving novel cytochrome P450-mediated transformations [6]

- The phenotypic consequences of its production including enhanced oxidative stress resistance and altered insect virulence [4] [3]

References

- 1. - Wikipedia Beauveria bassiana [en.wikipedia.org]

- 2. Frontiers | The Toxins of Beauveria and the Strategies to... bassiana [frontiersin.org]

- 3. acts as an this compound to prevent iron -generated reactive... chelator iron [pubmed.ncbi.nlm.nih.gov]

- 4. in the absence of ferricrocin and its consequences... Iron homeostasis [nature.com]

- 5. T-2601-1MG - this compound , 1 MG [agscientific.com]

- 6. (PDF) Late Stage Oxidations during the Biosynthesis of the 2-Pyridone... [academia.edu]

- 7. acts as an this compound to prevent... | Semantic Scholar iron chelator [semanticscholar.org]

- 8. Biological Pest Control Using Beauveria : A Natural Solution... bassiana [indogulfbioag.com]

- 9. consortium of two Fungal strains... | PLOS One Beauveria bassiana [journals.plos.org]

Mechanism of Action and Regulatory Network

Tenellin's primary function is to act as an iron chelator [1]. Its production is significantly upregulated in Beauveria bassiana mutants that lack the gene for ferricrocin synthetase (ferS). Ferricrocin is the major intracellular siderophore responsible for iron storage and distribution in fungal cells [2]. In its absence, the fungus experiences iron-mediated oxidative stress. This compound production in this context helps sequester iron, thereby downregulating the toxicity of iron-generated reactive oxygen species and serving as a crucial survival strategy [1].

Furthermore, this compound production can be induced in wild-type Beauveria bassiana when it is cocultured with a natural competitor fungus, Metarhizium robertsii. This suggests that this compound provides a fitness benefit, helping the fungus compete for ecological niches [1].

The following diagram illustrates the regulatory network of this compound in fungal iron homeostasis.

Experimental Evidence and Protocols

Key experimental findings on this compound's role are summarized in the table below.

| Experimental Approach | Key Findings on this compound |

|---|---|

| Gene Disruption & Metabolite Analysis | Disruption of the ferricrocin synthetase gene (ferS) in B. bassiana led to the abolition of ferricrocin production. In this mutant, this compound and an iron-tenellin complex were increased, indicating a compensatory survival mechanism during iron stress [2]. |

| Competition Co-culture | When wild-type B. bassiana was co-cultured with M. robertsii, the silent this compound biosynthetic gene cluster was activated. This showed that this compound production provides a competitive advantage in diverse niches [1]. |

| Bioassays | The ΔferS mutant, which overproduces this compound, killed insect larvae faster than the wild-type strain. This suggests a gain of function, linking this compound-mediated iron homeostasis to enhanced virulence in the early infection phase [2]. |

Detailed Protocol: Gene Disruption and Phenotypic Analysis

The following workflow details the methodology for studying this compound's role via gene disruption.

Research Implications and Therapeutic Potential

Research on this compound and fungal iron homeostasis opens promising avenues for therapeutic development.

- Antifungal Drug Discovery: Targeting fungal iron acquisition is a validated strategy. Iron chelators and statins (which inhibit siderophore biosynthesis) have been shown to significantly restrict the growth of pathogens like Aspergillus fumigatus and Fusarium oxysporum in models of corneal infection [3]. Molecules like this compound, which are part of the fungal iron-regulation network, represent potential new targets for novel antifungal compounds [1] [3].

- Virulence and Biocontrol: For entomopathogenic fungi like Beauveria bassiana, used as biocontrol agents, understanding the this compound-ferricrocin interplay could help engineer more robust and virulent strains. The finding that

ΔferSmutants (which overproduce this compound) kill insects faster is of particular interest for improving biocontrol efficacy [2].

References

Introduction to Tenellins from Beauveria neobassiana

References

- 1. T-2601-1MG - this compound , 1 MG [agscientific.com]

- 2. Bioprospection of Tenellins Produced by the Entomopathogenic... [pmc.ncbi.nlm.nih.gov]

- 3. Bioprospection of Tenellins Produced by the Entomopathogenic... [mdpi.com]

- 4. Bioprospection of Tenellins Produced by the Entomopathogenic... [pubmed.ncbi.nlm.nih.gov]

- 5. and bassianin, metabolites of this compound species. Beauveria [pubs.rsc.org]

- 6. acts as an iron chelator to prevent... | Semantic Scholar this compound [semanticscholar.org]

- 7. Frontiers | The Toxins of Beauveria bassiana and the Strategies to... [frontiersin.org]

tenellin iterative highly-reducing polyketide synthase TENS

Core Architecture and Programming of TENS

TENS is a multidomain enzyme responsible for constructing the polyketide backbone of pretenellin A, which is later processed into the final metabolite, this compound [1] [2]. It functions iteratively, meaning a single set of catalytic domains is used for multiple rounds of chain extension and modification [1].

A key feature of TENS is its hybrid PKS-NRPS structure. The hr-PKS portion assembles a doubly methylated pentaketide, which is then off-loaded and combined with a tyrosine unit by the NRPS module to form a tetramic acid intermediate, culminating in prethis compound A [1] [2]. The programming—controlling chain length, β-processing, and methylation—is intrinsic to the PKS module [1].

The table below summarizes the core domains and their functions:

| Domain | Abbreviation | Function in TENS | Key Characteristics in TENS |

|---|---|---|---|

| Ketoacyl synthase | KS | Catalyzes chain extension | Cannot extend β-ketones; requires KR activity for further cycles [1] |

| Acyl transferase | AT | Transfers malonyl-CoA to ACP | - |

| Ketoreductase | KR | Reduces β-keto group to alcohol | B-type KR; determines chain length fidelity; produces β-R alcohol [1] |

| Dehydratase | DH | Eliminates water to form enoyl | - |

| Enoyl reductase | ER | Reduces enoyl to saturated acyl | Inactive (ER⁰); requires trans-acting ER (TenC) [1] [2] |

| C-Methyltransferase | C-MeT | Methylates α-carbon using SAM | Introduces methyl branches [1] |

| Acyl carrier protein | ACP | Carries growing polyketide chain | Contains phosphopantetheine prosthetic group [1] |

Simplified iterative catalytic cycle of the TENS hr-PKS. The KR domain is highlighted as it plays a critical role in chain-length determination. The final pentaketide is transferred to the NRPS module for off-loading [1].

Engineering Chain-Length Selectivity

The chain length of the polyketide product is not determined by a simple counting mechanism but by a kinetic competition between domains [1]. The KS domain cannot extend a β-keto group. Therefore, if the KR domain is inactive for a particular intermediate, that intermediate is committed to off-loading by the NRPS. An active KR reduces the carbonyl, allowing subsequent processing and further chain extension [1].

Recent research has pinpointed the KR domain's substrate-binding helix as the primary determinant for this chain-length control [1]. The table below summarizes key engineering experiments that successfully reprogrammed TENS:

| Experimental Approach | Origin of Donor Sequence | Key Amino Acid Changes (TENS) | Resulting Polyketide Chain Length | Key Outcome |

|---|---|---|---|---|

| KR Domain Swap [1] | DMBS (related hr-PKS) | Entire KR domain | Hexaketide | First evidence KR domain controls chain length |

| 69-Residue Fragment Swap [1] | DMBS / MILS | 69-amino acid region | Hexaketide / Heptaketide | Localized control to a smaller region |

| 12-Residue Helix Swap [1] | MILS (related hr-PKS) | 12-amino acid substrate-binding helix | Heptaketide | Identified a minimal, critical helix |

| Rational Engineering [1] | - | Four simultaneous mutations | Hexaketide (minor amounts) | Confirmed role of specific residues |

| Alanine Scan [1] | - | Individual point mutations | Varied | Pinpointed crucial amino acid positions |

The kinetic competition model for chain-length determination in TENS. The activity of the KR domain for a given intermediate dictates whether the chain will be extended or off-loaded [1].

Experimental Protocol: Reprogramming TENS via KR Helix Engineering

Here is a detailed methodology for a key experiment demonstrating how to reprogram TENS through rational engineering of its KR domain [1].

1. In Silico Analysis and Design

- Structure Prediction: Generate a 3D model of the TENS KR domain using AlphaFold2. Validate the model by aligning it with a known fungal hr-PKS KR structure (e.g., LovB from PDB 7CPX); a root-mean-square deviation (RMSD) of around 0.90 Å indicates a good model [1].

- Identify Target Helix: Within the predicted structure, locate the substrate-binding helix adjacent to the active site. This is typically a 12-residue region [1].

- Sequence Alignment: Perform a multiple sequence alignment of the target helix sequence from TENS with homologous sequences from hr-PKS that produce different chain lengths (e.g., DMBS for hexaketides, MILS for heptaketides) [1].

- Design Mutations: Based on the alignment, design a minimal set of point mutations (typically 3-4 simultaneous changes) to introduce into the TENS KR helix. Alternatively, design chimeric genes where the entire 12-residue helix in TENS is swapped with the corresponding helix from DMBS or MILS [1].

2. Molecular Biology and Heterologous Expression

- Strain Construction:

- Use site-directed mutagenesis or Gibson assembly to introduce the designed mutations into the

tenSgene on an appropriate expression plasmid. - Co-transform the engineered

tenSplasmid with a plasmid containing thetenCgene (the trans-acting enoyl reductase) into the heterologous host Aspergillus oryzae NSAR1 [1] [2]. - Include control strains expressing wild-type

tenS+tenC.

- Use site-directed mutagenesis or Gibson assembly to introduce the designed mutations into the

- Cultivation and Metabolite Extraction:

- Grow transformed A. oryzae strains in a suitable liquid medium (e.g., TPM) known to support this compound production [2].

- After incubation, separate the mycelia from the culture broth by filtration.

- Extract the metabolites from the broth using an organic solvent like ethyl acetate. Evaporate the solvent to obtain a crude extract [2].

3. Analytical Methods and Metabolite Detection

- LC-MS Analysis:

- Re-dissolve the crude extract and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS).

- Monitor for compounds with a characteristic 2-pyridone UV absorption maximum at ~340 nm [2].

- Use high-resolution mass spectrometry (HRMS) to determine the molecular formula of new metabolites.

- Structural Elucidation:

- For major new products, use preparative mass-directed HPLC to purify sufficient quantities (e.g., several milligrams) [2].

- Elucidate the complete structure using NMR spectroscopy (e.g., 1H, 13C, COSY, HSQC, HMBC). The increased chain length will be evident from the NMR data and molecular formula [2].

Research Context and Significance

The ability to reprogram TENS and related PKSs has significant implications:

- Combinatorial Biosynthesis: Domain-swapping and rational engineering of TENS have successfully produced new-to-nature metabolites in high yields, revealing the potential for generating libraries of structurally diverse compounds for drug discovery [3].

- Resurrecting Extinct Metabolites: By understanding the programming rules, researchers can reactivate silent gene clusters or reprogram existing ones to produce predicted natural products that may no longer be expressed by the native organism [3].

References

tenellin polyketide tyrosine hybrid natural product

The Core Biosynthetic System: Iterative PKS-NRPS

Fungal natural products like Tenellin are often synthesized by iterative hybrid PKS-NRPS systems [1]. These are massive enzyme assemblies that build complex molecules from simple building blocks like acyl-CoAs and amino acids [2].

- Polyketide Synthase (PKS): Assembles a polyketide chain through sequential decarboxylative Claisen condensations of malonyl-CoA extender units. The "iterative" nature means the same catalytic domains are used repeatedly to build the carbon chain [1] [2].

- Nonribosomal Peptide Synthetase (NRPS): Incorporates amino acids (in this compound's case, tyrosine-derived) into the structure. NRPS modules activate, condense, and modify amino acids without the need for ribosomes [3].

The "hybrid" nature means these systems feature specific interpolypeptide linkers that facilitate the transfer of the growing intermediate between the PKS and NRPS enzymatic units [3].

Experimental Protocol for Pathway Reconstitution

A standard methodology for studying such pathways involves heterologous expression, which involves reconstructing the biosynthetic pathway in a model host organism that is easier to manipulate. Below is a generalized workflow based on current practices for iterative PKS-NRPS systems.

Flowchart for the heterologous expression and engineering of a fungal iterative PKS-NRPS pathway.

Key Steps in Detail:

- Gene Cluster Identification: The biosynthetic gene cluster (BGC) is first identified through genome sequencing and bioinformatic analysis. Genes encoding the core PKS, NRPS, and tailoring enzymes are located [4].

- Vector Construction: The target genes are amplified and cloned into suitable expression vectors. This often requires combinatorial assembly due to the large size of the genes [2].

- Heterologous Expression: The vectors are co-transformed into a well-characterized host like Aspergillus oryzae, which provides the necessary cellular machinery and building blocks without interfering with native secondary metabolism [4] [2].

- Metabolite Analysis: The cultured broth of the engineered host is extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structures of the produced compounds [2].

Engineering Strategies for Novel Compounds

Combinatorial biosynthesis allows for the engineering of novel natural products by altering the biosynthetic pathway. The table below summarizes key engineering approaches for PKS-NRPS systems.

| Engineering Strategy | Target Enzyme / Domain | Methodological Approach | Expected Outcome |

|---|---|---|---|

| Domain Swapping [2] | Starter Unit Acyltransferase (SAT), Product Template (PT), Thioesterase (TE) | Replacing a domain in the megasynthase with an analogous domain from a different PKS. | Altered starter unit, cyclization pattern, or release mechanism; novel polyketide scaffold [2]. |

| Module Swapping [2] | Entire PKS or NRPS module | Swapping a larger functional unit (e.g., an HR-PKS that collaborates with an NRPS) with a different module. | Generation of hybrid molecules with significantly altered core structures [2]. |

| Precursor-Directed Biosynthesis | Substrate pool | Feeding non-native, synthetic precursors to the culture. | Incorporation of alternative building blocks into the final natural product. |

| Tailoring Enzyme Engineering | Oxygenases, Methyltransferases, etc. | Altering the expression or specificity of enzymes that modify the core scaffold. | Novel derivatives with different functional groups and bioactivities [2]. |

Quantitative Analysis of Pathway Efficiency

To compare the efficiency of biosynthetic versus chemical synthetic routes, researchers use molecular complexity metrics. The following table defines key parameters used in such analyses, as applied to fungal natural products [4].

| Complexity Metric | Definition | Significance in Pathway Analysis |

|---|---|---|

| Molecular Weight (MW) | Total mass of the molecule (Daltons). | Tracks the increase in molecular size through the biosynthetic or synthetic pathway. |

| Fraction of sp3 Carbons (Fsp3) | Number of sp3-hybridized carbons / Total carbon count. | Indicates three-dimensional complexity; higher Fsp3 is often linked to drug-likeness. |

| Complexity Index (Cm) | A calculated value capturing structural intricacy (e.g., rings, chiral centers). | Measures how rapidly structural complexity is built up per step; efficient biosynthesis typically shows a steep early rise [4]. |

Research Recommendations and Future Directions

- Focus on Combinatorial Biosynthesis: The most promising strategy for engineering this compound analogues is combinatorial biosynthesis, specifically domain and module swapping in the core PKS-NRPS machinery [2].

- Employ Heterologous Hosts: Using engineered hosts like Aspergillus oryzae is crucial for bypassing genetic intractability in native producers and for achieving high titers of novel compounds [4] [2].

- Leverage Bioinformatics: Deep bioinformatic analysis of the this compound BGC is the essential first step to identify specific domains (SAT, PT, CMeT, TE in the PKS; A, C, T in the NRPS) that are prime targets for engineering [2].

References

- 1. of Biosynthesis by microbial iterative natural ... products hybrid [pubs.rsc.org]

- 2. Combinatorial biosynthesis for the engineering of novel fungal natural ... [nature.com]

- 3. peptide- Hybrid : polyketide and... natural products biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 4. Comparing total chemical synthesis and total biosynthesis routes to... [pubs.rsc.org]

Theoretical Protocol for Tenellin Purification

This protocol is designed based on standard practices for purifying fungal metabolites like Tenellin, which is a 4-hydroxypyridone compound with a dienone side chain (CAS 53823-15-7, Molecular Formula: C21H23NO5) [1].

Analytical Method Development and Scaling

The first step is to develop a robust analytical method before scaling it up for purification.

- Objective: To find the optimal conditions for separating this compound from closely related compounds and impurities in a small-scale, efficient manner.

- Suggested Analytical Conditions:

- Column: C18 reversed-phase column (e.g., 150-250 mm x 4.6 mm, 5 µm) [2] [3] [4].

- Mobile Phase: A gradient of water (or a buffer like 10 mM ammonium acetate) and an organic modifier like methanol or acetonitrile is typically used for fungal metabolites [2] [5]. A starting point could be a gradient from 40% to 95% organic solvent over 20-30 minutes.

- Flow Rate: 0.6 - 1.0 mL/min [2] [3].

- Detection: UV-Vis/PDA detector. The detection wavelength should be determined by analyzing this compound's UV spectrum; other methods use 224 nm or 242 nm for similar compounds [2] [4].

- Injection Volume: 5-20 µL.

Method Scaling to Preparative HPLC

Once the analytical method is optimized, it can be scaled up.

- Scaling Factor Calculation: The scaling factor is based on the cross-sectional area of the columns, which is proportional to the square of the column inner diameter (ID).

- Scaling Factor = (ID_prep)² / (ID_analytical)²

- For example, moving from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column: Scaling Factor = (21.2)² / (4.6)² ≈ 21.3.

- Scaled Preparative Conditions:

- Column: C18 reversed-phase column (e.g., 250 mm x 21.2 mm, 10 µm or 5 µm).

- Mobile Phase: The solvent ratio is typically kept constant during scaling [5]. Use the same water/organic ratio as the optimized analytical method.

- Flow Rate: Multiply the analytical flow rate by the scaling factor. For example, if the analytical flow was 1.0 mL/min, the preparative flow would be ~ 1.0 mL/min * 21.3 ≈ 21 mL/min.

- Injection Volume: Multiply the analytical injection volume by the scaling factor. For a 10 µL analytical injection, the preparative load would be ~ 213 µL. The actual loadable mass should be determined experimentally to avoid column overloading.

Sample Preparation

- Source: this compound is produced by fungi of the genus Beauveria [1].

- Extraction: The fungal biomass or fermentation broth should be extracted with a suitable solvent like ethyl acetate or methanol.

- Pre-concentration: The crude extract should be concentrated to dryness and then re-dissolved in a minimal volume of the mobile phase's organic solvent for injection.

Purification Execution

- Fraction Collection: Use a triggered fraction collector. Collect the eluting peak based on a rising and falling UV signal at the predetermined wavelength for this compound.

- Analysis of Fractions: Analyze collected fractions using the original analytical HPLC method to check for purity. Pool fractions containing this compound of the desired purity (e.g., ≥95%) [1].

- Post-Processing: Pooled fractions should be concentrated, and the solvent should be removed under reduced pressure to yield the purified this compound as a solid.

Workflow and Key Parameters

The following diagram illustrates the complete purification workflow, from method development to final analysis.

For easy reference, the key parameters for analytical and preparative stages are summarized in the table below.

| Parameter | Analytical Scale (Method Dev.) | Preparative Scale (Purification) | Notes & Rationale |

|---|---|---|---|

| Column Dimensions | 150-250 mm x 4.6 mm, 5 µm [2] [4] | 250 mm x 21.2 mm, 5-10 µm | Standard sizes for analytical and prep work. |

| Mobile Phase | Gradient: Water & Methanol/Acetonitrile [2] [5] | Gradient: Water & Methanol/Acetonitrile | Solvent ratio is maintained during scaling. |

| Flow Rate | 0.6 - 1.0 mL/min [2] [3] | ~20 mL/min | Scaled based on column cross-sectional area. |

| Injection Volume | 5-20 µL | 100-400 µL | Scaled based on column volume and capacity. |

| Detection | UV-Vis/PDA (e.g., 224-245 nm) [2] [4] | UV-Vis | Triggered fraction collection. |

Important Considerations for Researchers

- Method Adaptation is Crucial: This protocol is a starting template. The exact gradient, mobile phase pH, and solvent ratios must be optimized for your specific crude extract, as the presence of other metabolites will affect separation [6].

- Purity and Identity Confirmation: The final purity of this compound should be confirmed by analytical HPLC. Structural identity must be verified using spectroscopic techniques such as NMR, LC-MS/MS, and FTIR, which are standard for unequivocal confirmation [5].

- Scale Definitions: The line between "semi-preparative" and "preparative" HPLC can be fluid. The focus should be on the goal (isolation at scale) rather than strict definitions of column size or flow rate [6].

References

- 1. | CAS 53823-15-7 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 2. Novel RP- HPLC for simultaneous determination of... method [fjps.springeropen.com]

- 3. and Validation of a Stability Indicating RP- Development ... HPLC [turkjps.org]

- 4. (PDF) Development and Validation of RP- HPLC for... Method [academia.edu]

- 5. of Optimization for the purification of... preparative HPLC method [pubmed.ncbi.nlm.nih.gov]

- 6. Purification: When to Use Analytical, Semi- HPLC ... Preparative [thermofisher.com]

Introduction to Tenellins and Cytotoxicity Assessment

References

- 1. Bioprospection of Tenellins Produced by the Entomopathogenic... [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay | Abcam protocol [abcam.com]

- 3. Cell-based Flow Cytometry Assay to Measure Cytotoxic Activity [jove.com]

- 4. In Vitro Cytotoxicity and Cell Viability Assays : Principles... | IntechOpen [intechopen.com]

Structure-Activity Relationship (SAR) Analysis and Experimental Protocols for Tenellin and Its Derivatives

Introduction to Tenellin

This compound is a yellow fungal metabolite produced by entomopathogenic fungi of the Beauveria genus. It belongs to the rare class of 4-hydroxypyridone natural products and features a dienone side chain [1] [2]. Its biological profile includes roles as an iron chelator in ferricrocin-deficient Beauveria bassiana, helping to mitigate iron-generated reactive oxygen species, and as a compound exhibiting cytotoxicity against insect cells [1]. The structure of this compound is characterized by a 1,4-dihydroxy-5-(4-hydroxyphenyl)pyridin-2-one core linked to a (2E,4E)-4,6-dimethylocta-2,4-dienoyl side chain [2].

Known Biological Activities and Quantitative Data

Direct and extensive SAR data for this compound derivatives is not available in the public domain. The table below summarizes the known quantitative biological data for the parent this compound compound, which serves as a baseline for future SAR studies.

Table 1: Documented Biological Activities of this compound

| Biological Activity | Test System | Concentration/Value | Effect | Citation |

|---|---|---|---|---|

| ATPase Inhibition | Equine Erythrocytes (Mg²⁺-ATPase) | 200 μg/mL | 51% Inhibition | [2] |

| ATPase Inhibition | Equine Erythrocytes (Ca²⁺-ATPase) | 200 μg/mL | 57% Inhibition | [2] |

| ATPase Inhibition | Equine Erythrocytes (Na+/K⁺-ATPase) | 200 μg/mL | 74% Inhibition | [2] |

| Cytotoxicity | Sf9 Insect Cells | CC₅₀ = 4.84 μM | 50% Cell Death | [2] |

| Cytotoxicity | Sf21 Insect Cells | CC₅₀ = 11.95 μM | 50% Cell Death | [2] |

| Iron Chelation | B. bassiana (Ferricrocin-deficient) | N/A | Downregulates ROS toxicity | [1] |

Proposed Structure-Activity Relationships

While systematic studies on this compound analogs are lacking, analysis of its structure and bioactivity allows for educated hypotheses on key functional groups. Furthermore, principles from SAR studies on structurally related natural products can guide investigation. The diagram below outlines the core structure of this compound and hypothesized roles of its key functional groups based on available data.

Lessons from a Related Compound: Tenulin

A classic SAR study on tenulin, a sesquiterpene lactone with a similar complex structure, provides a valuable methodological template. The study concluded that both the cyclopentenone and the hemiketal units were necessary for high in vivo antitumor activity [3]. This underscores the importance of specific, highly functionalized regions within a molecule for its biological function, a principle that likely applies to this compound as well.

Experimental Protocols for SAR Elucidation

Establishing a robust SAR for this compound requires a combination of chemical synthesis or biosynthesis to create analogs, and a suite of biological and biochemical assays to test them. The following protocols provide a framework for this process.

Protocol 1: Probing Key Functional Groups via Semi-Synthesis

This protocol outlines the strategic modification of this compound to test the hypotheses regarding its functional groups.

- Objective: To systematically alter specific functional groups of this compound and evaluate the impact on its biological activity.

- Materials:

- Purified this compound (≥95%, [2]).

- Anhydrous solvents (DMF, DMSO, Pyridine).

- Common reagents: Acetic anhydride, Methyl iodide (Mel), Sodium borohydride (NaBH₄), Protecting group reagents (e.g., TBDMS-Cl).

- Methodology:

- Acylation/Alkylation of Phenolic -OH: Protect or methylate the hydroxyl group on the phenyl ring using acetic anhydride or Mel under basic conditions to assess its role in target binding or membrane permeability [4].

- Modification of the Pyridone Core: Attempt selective protection or methylation of the pyridone hydroxyls to probe their critical role in iron chelation.

- Reduction of the Dienone Side Chain: Selectively reduce the double bonds in the dienone side chain to saturate the system and test the hypothesis that it acts as a Michael acceptor, which is often critical for activity [4].

- Analysis: Purity all synthesized analogs (e.g., via HPLC) and confirm structures using NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biological Assays for SAR Screening

This protocol details the assays used to quantitatively evaluate the activity of this compound and its newly synthesized analogs.

- Objective: To determine the potency of this compound analogs in key biological assays related to its known functions.

- Materials:

- Test compounds (this compound and analogs).

- ATPase assay kit (or reagents: ATP, Mg²⁺, Ca²⁺, Ouabain, etc.).

- Cell lines: Sf9, Sf21 (Insect cells), and a mammalian cell line for selectivity (e.g., HEK293).

- Cell culture reagents and equipment.

- Iron Chelation assay reagents (Ferrozine, FeCl₃).

- Methodology:

- ATPase Inhibition Assay: Isolate erythrocyte membranes or use a commercial ATPase system. Incubate with test compounds at varying concentrations (e.g., 0-200 μg/mL). Measure the release of inorganic phosphate (Pi) to quantify ATPase activity [2].

- Cytotoxicity Assay (MTT/XTT): Seed cells in 96-well plates. Treat with a concentration range of test compounds for 48-72 hours. Add MTT reagent and measure absorbance at 570 nm to determine cell viability and calculate CC₅₀ values [2].

- Iron Chelation Assay:

- Prepare a solution of FeCl₃ and Ferrozine.

- Add the test compound and monitor the absorbance of the Fe²⁺-Ferrozine complex at 562 nm.

- A decrease in absorbance indicates iron chelation by the test compound. Calculate the percentage of chelation relative to a control.

- Data Analysis: Generate dose-response curves for all assays. Calculate IC₅₀/CC₅₀ values using non-linear regression (e.g., in GraphPad Prism).

The overall workflow from compound preparation to data analysis is summarized below.

Data Management and Presentation

For an effective SAR study, all quantitative data generated from the assays should be compiled into a master table. The following table serves as a template for this purpose.

Table 2: Template for Reporting SAR Data of this compound Analogs

| Compound ID | Structure / Modification | ATPase IC₅₀ (μM) | Cytotoxicity CC₅₀ (μM) | Iron Chelation (% at X μM) | cLogP* | TPSA (Ų)* |

|---|---|---|---|---|---|---|

| This compound | Parent Compound | [Result] | Sf9: 4.84 [2] | [Result] | 3.47 (Predicted) | 96.2 (Predicted) |

| TEN-A1 | Phenolic -OH Methylated | [Result] | [Result] | [Result] | [Calculated] | [Calculated] |

| TEN-A2 | Dienone Reduced | [Result] | [Result] | [Result] | [Calculated] | [Calculated] |

| TEN-A3 | Pyridone Core Modified | [Result] | [Result] | [Result] | [Calculated] | [Calculated] |

- In silico calculated molecular properties like calculated LogP (cLogP) and Topological Polar Surface Area (TPSA) are crucial for understanding structure-property relationships and should be included [5].

Conclusion and Future Directions

Currently, the SAR of this compound derivatives remains a promising but underexplored field. The known bioactivities of this compound—particularly its potent ATPase inhibition and cytotoxicity—highlight its potential as a lead compound. The proposed experimental framework provides a roadmap to systematically explore its SAR. Future work should focus on generating a diverse library of analogs through both semi-synthetic and biosynthetic approaches [2], and subjecting them to the standardized biological and physicochemical assays outlined herein. This will unlock the potential of this compound as a scaffold for developing new biocontrol agents or therapeutic compounds.

References

- 1. T-2601-1MG - this compound , 1 MG [agscientific.com]

- 2. | CAS 53823-15-7 | SCBT - Santa Cruz Biotechnology this compound [scbt.com]

- 3. Antitumor agents: structure -- activity in tenulin series relationships [pubmed.ncbi.nlm.nih.gov]

- 4. - Drug Design Org Structure Activity Relationships [drugdesign.org]

- 5. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Enhanced Tenellin Production Using Biofilm Bioreactor Technology

Introduction to Tenellin Production in Biofilm Bioreactors

This compound, a secondary metabolite produced by the entomopathogenic fungus Beauveria bassiana, belongs to the class of pyridone alkaloids with demonstrated antibacterial and insecticidal properties. Recent studies have revealed that its bioactive potential extends to pharmaceutical applications, particularly in antimicrobial and anticancer contexts. Traditional this compound production methods relying on submerged planktonic cultures face significant limitations including low yields, metabolic inefficiencies, and production instability. These challenges have prompted the investigation of alternative cultivation strategies, with biofilm bioreactor technology emerging as a promising solution for enhanced and sustainable this compound biosynthesis.

The fundamental advantage of biofilm-based systems lies in their ability to maintain high cell density cultures with unique physiological properties. Fungi grown in biofilms exhibit markedly different metabolic profiles compared to their planktonic counterparts, often resulting in significantly enhanced production of secondary metabolites like this compound. This application note provides detailed protocols and implementation strategies for leveraging biofilm bioreactors to optimize this compound production, drawing upon established principles of fungal biofilm cultivation and recent advances in bioreactor design [1]. These approaches enable researchers to overcome the limitations of conventional methods and achieve substantially improved this compound yields while maintaining process consistency and scalability.

Biofilm Fundamentals and Physiological Advantages

Biofilm Biology and Formation Mechanisms

Biofilms represent a natural growth state where microbial cells form structured communities encapsulated within a self-produced matrix of extracellular polymeric substances (EPS). This matrix typically consists of polysaccharides, proteins, nucleic acids, and lipids that create a protective environment for the embedded cells. The development of mature biofilms follows a sequential process beginning with initial attachment of cells to a surface, followed by irreversible adhesion through EPS production, early development of microcolonies, and ultimately maturation into complex three-dimensional structures [2]. In filamentous fungi such as Beauveria bassiana, this process involves hyphal attachment and development of interconnected mycelial networks that form robust biofilms on suitable surfaces.

The transition from planktonic to biofilm growth induces profound physiological changes in fungal cells. These alterations are driven by differential gene expression and regulatory networks that optimize cellular function within the structured biofilm environment. Key adaptations include enhanced stress resistance mechanisms, altered nutrient uptake efficiency, and reprogrammed metabolic pathways that prioritize secondary metabolite production [3]. For Beauveria bassiana, this physiological shift activates the biosynthetic gene clusters responsible for this compound production, leading to significantly higher yields compared to conventional submerged cultivation.

Cellular Signaling and Metabolic Advantages

Biofilm development and function are regulated through sophisticated cell-cell signaling systems that coordinate community behavior. In bacterial systems, these often involve quorum sensing mechanisms, while fungal biofilms employ complex regulatory networks that respond to population density and environmental conditions [4]. These signaling systems trigger the expression of specific genes associated with EPS production, metabolic specialization, and secondary metabolite biosynthesis. In Beauveria bassiana, these regulatory networks activate the this compound biosynthetic pathway, making biofilm reactors particularly suited for its production.

Table 1: Comparative Advantages of Biofilm vs. Planktonic Cultivation for Secondary Metabolite Production

| Parameter | Planktonic Culture | Biofilm Culture | Advantage Factor |

|---|---|---|---|

| Cell Density | Low (typically 5-15 g/L) | High (up to 74 g/L reported) [2] | 5-15x |

| Production Longevity | Short (days) | Extended (weeks to months) [3] | 3-10x |

| Resistance to Toxins | Low | High (EPS protection) [3] | Significant |

| Operational Stability | Prone to contamination | Highly stable | Improved |

| Metabolic Diversity | Limited | Enhanced (gradient-driven) [1] | Broader product spectrum |

| Downstream Processing | Complex cell separation | Simplified (attached biomass) | Streamlined |